Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Description
Properties
IUPAC Name |
ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)20-9-5-8-19(15-20)21(25)18-7-4-6-17(14-18)16-24-12-10-23(2)11-13-24/h4-9,14-15H,3,10-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOFBVKCTCKLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643417 | |
| Record name | Ethyl 3-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-50-6 | |
| Record name | Benzoic acid, 3-[3-[(4-methyl-1-piperazinyl)methyl]benzoyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, a compound featuring a piperazine moiety, has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C22H26N2O3
- Molecular Weight : 366.46 g/mol
- CAS Number : 898788-50-6
This compound contains a piperazine ring, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those related to cancer progression. For instance, it interacts with the CDK4/6 pathway, which is crucial for cell cycle regulation .
- Antimicrobial Activity : Research indicates that derivatives containing the piperazine moiety exhibit significant antibacterial properties. The compound's structural features enhance its ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a recent study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antitumor efficacy against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on tumor growth. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, further supporting its potential as an anticancer agent .
Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics. This suggests that this compound could serve as a promising candidate for developing new antibacterial therapies .
Scientific Research Applications
Pharmacological Applications
- Vasopressin Antagonism
- Antidepressant Activity
- Anticancer Properties
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining piperazine derivatives with benzoyl chlorides.
- Esterification : Converting carboxylic acids to esters to enhance solubility and bioavailability.
Case Studies on Related Compounds
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Acid-Catalyzed Hydrolysis
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Reagents : Concentrated HCl or H₂SO₄ in aqueous ethanol.
-
Mechanism :
-
Conditions : Reflux at 100°C for 4–6 hours.
Base-Promoted Hydrolysis (Saponification)
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Reagents : NaOH or KOH in aqueous ethanol.
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Mechanism :
Table 1: Hydrolysis Reaction Parameters
| Condition | Reagent | Temperature | Time | Product |
|---|---|---|---|---|
| Acidic | HCl/H₂O/EtOH | 100°C | 6h | Benzoic acid derivative |
| Basic | NaOH/H₂O/EtOH | 90°C | 4h | Sodium carboxylate (acid work-up) |
Reduction Reactions
The benzoyl (C=O) group is susceptible to reduction, forming a benzyl alcohol or methylene derivative.
Catalytic Hydrogenation
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Reagents : H₂ gas with Pd/C or Raney Ni catalyst.
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Product : Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzyl]benzoate.
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Conditions : 60–80°C, 1–3 atm H₂ pressure.
Hydride Reduction
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Reagents : LiAlH₄ or NaBH₄ (with limitations for ketones).
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Mechanism :
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Selectivity : LiAlH₄ fully reduces the ketone, while NaBH₄ may require elevated temperatures.
Table 2: Reduction Outcomes
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| H₂/Pd/C | Ethanol | 70°C | Benzyl derivative (methylene group) |
| LiAlH₄ | Anhydrous THF | 0°C → RT | Benzyl alcohol |
Oxidation Reactions
The 4-methylpiperazinylmethyl group and benzoyl moiety can undergo oxidation.
Piperazine Methyl Group Oxidation
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Reagents : KMnO₄ or CrO₃ in acidic media.
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Product : Oxidative demethylation forms a secondary amine or N-oxide.
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Conditions : H₂SO₄, 50–70°C.
Benzoyl Group Oxidation
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Reagents : Strong oxidizers like HNO₃ or K₂Cr₂O₇.
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Product : Cleavage of the aromatic ring, yielding dicarboxylic acids (rare under standard conditions).
Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitutions.
Alkylation/Acylation
-
Reagents : Alk
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Modifications
The position of the substituent on the benzoate ring and the nature of the heterocyclic group critically influence physicochemical and pharmacological properties.
Key Examples:
Ethyl 4-(4-Methylpiperazin-1-yl)benzoate (CAS 773137-71-6) Difference: The 4-methylpiperazinyl group is directly attached to the 4-position of the benzoate ring, unlike the 3-position in the target compound.
Methyl 3-[(4-Methylpiperazin-1-yl)methyl]benzoate (CAS 658689-29-3)
- Difference : A methyl ester replaces the ethyl ester.
- Impact : Methyl esters are less lipophilic (lower logP) than ethyl esters, which may reduce membrane permeability and bioavailability .
Ethyl 3-(Piperazin-1-yl)benzoate (CAS 202262-40-6) Difference: Lacks the 4-methyl group on the piperazine ring.
Heterocyclic Group Variations
Replacement of the 4-methylpiperazine group with other heterocycles significantly modifies activity profiles.
Key Examples:
I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate) Difference: Pyridazine replaces piperazine. Impact: Pyridazine’s aromaticity enables π-π stacking interactions, whereas piperazine’s basicity facilitates hydrogen bonding. This substitution may shift selectivity toward kinase targets .
Ethyl 3-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoate (CAS 177200-90-7)
Physicochemical Properties and Pharmacological Implications
A comparative analysis of key properties is summarized below:
Preparation Methods
Nucleophilic Substitution and Hydrolysis
This method is adapted from the synthesis of imatinib intermediates (CN104910101A).
Steps :
- Reaction of m-cyanobenzyl chloride with methylpiperazine :
- Conditions : Ethanol/water (2:1), 90–100°C, 1–2 hours.
- Product : 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile.
- Hydrolysis of nitrile to carboxylic acid :
- Conditions : NaOH (6 eq), reflux at 90–100°C.
- Product : 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
- Esterification with ethanol :
- Conditions : Acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC).
- Product : Ethyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate.
Key Data :
| Step | Reactants | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | m-cyanobenzyl chloride, methylpiperazine | Ethanol/water | 90–100°C | ~85% |
| 2 | NaOH, 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | Water | Reflux | ~90% |
| 3 | 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid, ethanol | Ethanol | 70–80°C | ~75% |
Coupling Reaction with Ester Derivatives
Adapted from the imatinib synthesis patent (US20110306763), this method involves condensation of intermediates.
Steps :
- Synthesis of 3-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride :
- Conditions : Thionyl chloride (SOCl₂), reflux.
- Reaction with ethyl 3-hydroxybenzoate :
- Conditions : Base (e.g., sodium methoxide), tetrahydrofuran (THF), reflux.
- Mechanism : Nucleophilic acyl substitution.
Example :
| Component | Quantity | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|---|
| 3-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride | 1.2 eq | THF | Sodium methoxide | Reflux | ~88% |
| Ethyl 3-hydroxybenzoate | 1 eq | THF | – | – | – |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Simple steps, cost-effective | Requires harsh hydrolysis conditions | ~75% | Industrial |
| Coupling Reaction | High purity, avoids acid chlorides | Requires specialized bases (e.g., NaOMe) | ~88% | Lab/Industrial |
Critical Reaction Parameters
- Solvent Choice : Ethanol/water mixtures or THF are preferred for solubility and reaction efficiency.
- Base Selection : Sodium methoxide or ethoxide enhances nucleophilicity in coupling reactions.
- Temperature Control : Reflux conditions (90–100°C) optimize reaction rates without decomposition.
Structural and Spectral Data
- Molecular Formula : C₂₂H₂₆N₂O₃ (confirmed via PubChem CID 24725022).
- Key Spectral Features :
- ¹H NMR (DMSO-d₆) : δ 3.70 (s, CH₂), 2.40 (s, N-CH₃).
- MS (ESI+) : m/z 367.2 [M+H]⁺.
Industrial Applicability
- Green Chemistry : Ethanol/water solvents reduce environmental impact.
- Cost Efficiency : Methylpiperazine and ethanol are commercially available at scale.
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, intermediates like 3-(4-methylpiperazin-1-yl)methylbenzoyl chloride can be reacted with ethyl 3-hydroxybenzoate under anhydrous conditions. Key steps include:
- Step 1 : Preparation of the benzoyl chloride intermediate via Schotten-Baumann reaction (e.g., using thionyl chloride or oxalyl chloride).
- Step 2 : Nucleophilic substitution or esterification under controlled pH and temperature (e.g., 0–5°C in ethanol or THF) .
- Step 3 : Purification via column chromatography (silica gel, 20–30% EtOAc in hexanes) to isolate the final product.
Q. Yield Optimization Strategies :
Q. How can researchers address challenges in purifying intermediates during synthesis?
Methodological Answer: Common impurities include unreacted starting materials, regioisomers, or hydrolyzed byproducts. Strategies include:
- Chromatography : Use gradient elution (e.g., 10–50% EtOAc in PE) for intermediates with polar functional groups .
- Recrystallization : Optimize solvent systems (e.g., EtOH/H₂O mixtures) for intermediates like 3-(4-methylpiperazin-1-yl)methylbenzoic acid (mp 187–190°C) .
- HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water for charged species (e.g., piperazine-containing intermediates) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm the piperazine methyl group (δ ~2.3 ppm for CH₃) and ester carbonyl (δ ~168–170 ppm). NOESY can resolve spatial proximity of the benzoyl and piperazine groups .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 395.1984 for C₂₂H₂₇N₂O₃⁺) .
- XRD : For crystalline derivatives, analyze intermolecular interactions (e.g., hydrogen bonding between piperazine N-H and ester carbonyl) .
Advanced Research Questions
Q. How do structural modifications to the piperazine or benzoyl groups affect bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic modifications:
- Piperazine Substitution : Replace the 4-methyl group with bulkier substituents (e.g., 4-phenylpiperazine) to alter lipophilicity and receptor binding. Compare logP values via HPLC retention times .
- Benzoyl Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Assess via in vitro microsomal assays .
- Ester Hydrolysis : Synthesize the carboxylic acid analog (ethyl → H substitution) to evaluate prodrug activation kinetics .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer: Discrepancies often arise from solvation, tautomerism, or impurities. Solutions include:
- Standardized Conditions : Record NMR in deuterated DMSO or CDCl₃ at 25°C to minimize solvent effects .
- Isotopic Labeling : Use ¹⁵N-labeled piperazine to distinguish protonation states in mass spectra .
- Comparative Analysis : Cross-reference with structurally related compounds (e.g., ethyl 3-(2-trimethylsilylethynyl)benzoate, m/z 246.0811) to validate fragmentation patterns .
Q. What strategies improve the compound’s stability in aqueous buffers for biological assays?
Methodological Answer: The ester group is prone to hydrolysis. Mitigation strategies:
- pH Control : Use buffers (pH 6–7) to slow base-catalyzed hydrolysis. Avoid Tris-based buffers above pH 7.5 .
- Lyophilization : Store as a lyophilized powder at -20°C, reconstituted in DMSO immediately before use .
- Prodrug Design : Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl group to enhance stability .
Q. How can researchers validate the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- SPR/BLI : Measure binding kinetics (ka/kd) using immobilized target proteins .
- Docking Studies : Use software like AutoDock Vina to model interactions with the ATP-binding pocket (e.g., piperazine’s H-bond with Asp86 in PKCθ) .
- Cellular Assays : Combine with siRNA knockdown of the target to confirm mechanism-specific activity .
Q. What analytical methods detect trace impurities in bulk samples?
Methodological Answer:
- LC-MS/MS : Use MRM mode to quantify common impurities (e.g., unreacted 3-(4-methylpiperazin-1-yl)methylbenzoic acid at m/z 220.26) .
- NMR qNMR : Quantify residual solvents (e.g., EtOAc) with deuterated benzene as an internal standard .
- Elemental Analysis : Verify nitrogen content (theoretical: 7.1%) to detect non-volatile impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
